rac Rasagiline-13C3 Mesylate rac Rasagiline-13C3 Mesylate Rasagiline 13C3 mesylate racemic is the deuterium labeled Rasagiline, which is an irreversible inhibitor of monoamine oxidase.
Brand Name: Vulcanchem
CAS No.: 1216757-55-9
VCID: VC0002134
InChI: InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1;
SMILES: CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Molecular Formula: C13H17NO3S
Molecular Weight: 270.32 g/mol

rac Rasagiline-13C3 Mesylate

CAS No.: 1216757-55-9

Cat. No.: VC0002134

Molecular Formula: C13H17NO3S

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

rac Rasagiline-13C3 Mesylate - 1216757-55-9

Specification

Description Rasagiline 13C3 mesylate racemic is the deuterium labeled Rasagiline, which is an irreversible inhibitor of monoamine oxidase.
CAS No. 1216757-55-9
Molecular Formula C13H17NO3S
Molecular Weight 270.32 g/mol
IUPAC Name methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1;
Standard InChI Key JDBJJCWRXSVHOQ-IZHPGBHVSA-N
Isomeric SMILES CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12
SMILES CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Canonical SMILES CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator